Cas no 77862-92-1 (Falipamil)

Falipamil structure
Falipamil structure
Product Name:Falipamil
CAS-nummer:77862-92-1
MF:C24H32N2O5
MW:428.521286964417
CID:567136
PubChem ID:71222
Update Time:2025-04-19

Falipamil Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy-
    • 2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one
    • 1H-Isoindol-1-one,2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy
    • 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-1h-isoindol-1-one
    • 2-(3-((3,4-Dimethoxyphenetyl)methylamino)propyl)-5,6-dimethoxyphthalimidine
    • 5,6-Dimethoxy-2-N-(3-<2-(3,4-dimethoxy)-phenylethyl-methyl-amino>-propyl)-phthalimidin
    • AQA 39Cl
    • AQ-A-39
    • Falipamil
    • Falipamilum
    • UNII-N6A93ZMN7U
    • 1H-Isoindol-1-one, 2-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-2,3-dihydro-5,6-dimethoxy-
    • N6A93ZMN7U
    • 2-(3-((3,4-dimethoxyphenethyl)(methyl)amino)propyl)-5,6-dimethoxyisoindolin-1-one
    • AKOS040748342
    • AQ-A 39
    • 77862-92-1
    • Falipamilum [INN-Latin]
    • SCHEMBL1817019
    • CHEMBL1192913
    • Falipamil [INN]
    • DTXSID70228476
    • Q5431893
    • NS00125812
    • Inchi: 1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3
    • InChI-sleutel: UUMGNNQOCVDZDG-UHFFFAOYSA-N
    • LACHT: O=C1C2C=C(C(=CC=2CN1CCCN(C)CCC1C=CC(=C(C=1)OC)OC)OC)OC

Berekende eigenschappen

  • Exacte massa: 428.23100
  • Monoisotopische massa: 428.231
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 11
  • Complexiteit: 562
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 60.5A^2
  • XLogP3: 3.2

Experimentele eigenschappen

  • Dichtheid: 1.146
  • Kookpunt: 597.1°C at 760 mmHg
  • Vlampunt: 314.9°C
  • Brekindex: 1.557
  • PSA: 60.47000
  • LogboekP: 3.17930

Falipamil Prijsmeer >>

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A2B Chem LLC
AE04445-10mg
1H-Isoindol-1-one,2-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-2,3-dihydro-5,6-dimethoxy-
77862-92-1
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$300.00 2024-04-19
A2B Chem LLC
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